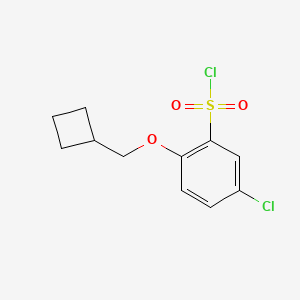

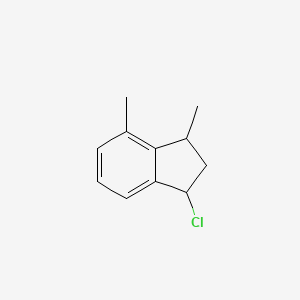

1-cloro-3,4-dimetil-2,3-dihidro-1H-indeno

Descripción general

Descripción

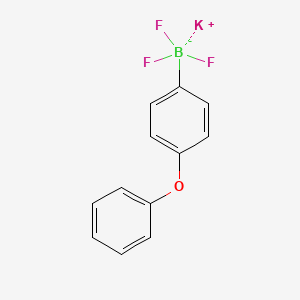

1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C11H13Cl and its molecular weight is 180.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intermediarios de Síntesis Orgánica

1-Cloro-3,4-dimetil-2,3-dihidro-1H-indeno: sirve como un intermedio valioso en la síntesis orgánica. Su estructura de indene clorada es susceptible a transformaciones químicas adicionales, lo que la convierte en un bloque de construcción versátil para sintetizar una amplia gama de moléculas orgánicas complejas. Este compuesto puede someterse a reacciones como sustitución nucleofílica, adición o reacciones de acoplamiento, que son fundamentales en la creación de productos farmacéuticos, agroquímicos y polímeros .

Investigación Farmacéutica

En la investigación farmacéutica, el motivo estructural de este compuesto se encuentra en varias moléculas bioactivas. Su esqueleto de indene es particularmente significativo en la síntesis de derivados de indol, que están muy extendidos en muchos productos naturales y fármacos. Las estructuras de indol son conocidas por su actividad biológica y se utilizan en tratamientos para el cáncer, infecciones microbianas y otros trastornos .

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the specific targets and biological activities involved.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it’s likely that this compound could have a variety of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene can be influenced by various environmental factors. For instance, it’s known that indane, a structurally similar compound, is a colorless liquid hydrocarbon that is usually produced by hydrogenation of indene . It’s relatively stable in air, but can decompose under conditions of high temperature, high-energy light, or in the presence of oxidizing agents .

Propiedades

IUPAC Name |

1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c1-7-4-3-5-9-10(12)6-8(2)11(7)9/h3-5,8,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDVXHOGOJMTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC(=C12)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid](/img/structure/B1454557.png)

![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)